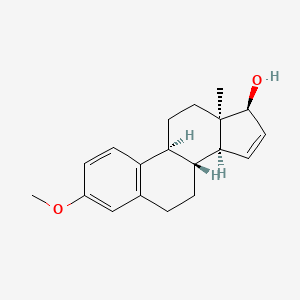

3-Methoxy-1,3,5(10),15-estratetren-17beta-ol

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic nomenclature for 3-Methoxy-1,3,5(10),15-estratetren-17β-ol follows the International Union of Pure and Applied Chemistry conventions for steroid nomenclature. The compound name indicates several key structural features that define its molecular architecture. The "estra" prefix denotes the basic eighteen-carbon steroid skeleton characteristic of estrogen-related compounds, distinguishing it from other steroid classes such as androstanes or pregnanes.

The numerical descriptors "1,3,5(10),15" specify the positions of unsaturation within the steroid framework, indicating the presence of double bonds at these specific carbon positions. This pattern of unsaturation creates a tetraene system, as reflected in the "tetren" designation within the name. The presence of these multiple double bonds significantly influences the compound's chemical reactivity and biological properties compared to fully saturated steroid analogs.

The "3-methoxy" designation indicates the substitution of a methoxy group at the C-3 position, replacing what would typically be a hydroxyl group in many natural estrogens. This methoxy substitution represents a common structural modification used in medicinal chemistry to alter the pharmacological properties of steroid compounds. The "17β-ol" portion of the name specifies the stereochemical configuration of the hydroxyl group at the C-17 position, with the β-configuration indicating the hydroxyl group projects above the plane of the steroid ring system when viewed in standard orientation.

CAS Registry Number and Alternative Identifiers

The systematic approach to CAS number assignment for steroid compounds typically follows patterns based on structural similarity and substitution patterns. Given the structural relationship to other methoxylated estratriene compounds found in chemical databases, the parent compound would likely receive a CAS number that reflects its position within the broader category of modified estrane derivatives.

Chemical database identifiers serve multiple purposes in chemical information systems, providing unique numerical codes that eliminate ambiguity in chemical nomenclature. These identifiers become particularly important for steroid compounds, where subtle stereochemical differences can result in dramatically different biological activities despite minimal structural variations.

Synonym Taxonomy Across Chemical Databases

The systematic classification of 3-Methoxy-1,3,5(10),15-estratetren-17β-ol within chemical databases reveals the complexity of steroid nomenclature systems. Various chemical information platforms may employ different naming conventions based on their specific organizational schemes and historical development patterns. The compound may appear under alternative systematic names that emphasize different aspects of its molecular structure or highlight specific functional groups.

Related compounds found in chemical databases provide insight into the naming patterns used for similar molecules. For instance, 3-Methoxyestra-1,3,5(10),16-tetraene appears in multiple databases with CAS number 28336-31-4, demonstrating how positional isomers receive distinct identifiers despite structural similarity. The compound 3-Methoxyestra-1,3,5(10)-trien-17-ol, found under CAS number 94535-16-7, represents another closely related structure that differs primarily in the pattern of unsaturation.

Database-specific nomenclature variations may include alternative representations such as "estra-1,3,5(10),15-tetraen-17β-ol, 3-methoxy-" or similar permutations that maintain the essential structural information while conforming to specific database formatting requirements. The ChEBI database system, for example, assigns unique identifiers to related compounds such as CHEBI:79626 for 3-Methoxyestra-1,3,5(10),16-tetraene, establishing a systematic approach to cataloging structurally related steroid derivatives.

Properties

IUPAC Name |

(8R,9S,13R,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-8,11,15-18,20H,3,5,9-10H2,1-2H3/t15-,16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAECVEVIXKMEOP-ZSXDVEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@H]([C@@H]1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Framework and Functional Groups

3-Methoxy-1,3,5(10),15-estratetren-17β-ol (C₁₉H₂₄O₂) contains a conjugated tetraene system (Δ¹,³,⁵(¹⁰),¹⁵) with a methoxy group at C3 and a hydroxyl group at C17 in the β-configuration. The 15-double bond in the D-ring distinguishes it from common estranes like estrone or estradiol, necessitating specialized dehydrogenation or elimination steps.

Key Synthetic Hurdles

-

Introduction of the Δ¹⁵ bond : Selective dehydrogenation of C14–C15 without disrupting the A-ring aromaticity or C17 stereochemistry.

-

Methoxy group stability : Ensuring the 3-methoxy group remains intact during harsh reaction conditions.

-

17β-OH stereochemistry : Preserving the β-orientation during reductions or substitutions at C17.

Preparation Methodologies

Estrone Derivatives as Precursors

Estrone methyl ether (3-methoxyestra-1,3,5(10)-trien-17-one) serves as a common starting point due to its commercial availability and pre-existing A-ring methoxy group. The synthesis proceeds via:

-

Selective Δ¹⁵ bond introduction :

-

C17-keto reduction :

Example Protocol

Estradiol Acetate as an Alternative Substrate

Estradiol 17-acetate (3-methoxyestra-1,3,5(10)-trien-17β-ol acetate) avoids the need for C17 reduction. The route involves:

-

Acetate hydrolysis : Basic hydrolysis with KOH/MeOH to free the 17β-OH group.

-

Δ¹⁵ bond formation : Catalytic dehydrogenation over palladium-on-carbon (Pd/C) at 150°C under hydrogen atmosphere.

Limitations : Over-reduction of Δ¹⁵ may occur, requiring precise temperature control.

Enzymatic Dehydrogenation

Microbial systems (e.g., Streptomyces spp.) expressing 15α-hydroxysteroid dehydrogenase (15α-HSD) can introduce the Δ¹⁵ bond regioselectively. However, low yields (~30%) and scalability issues limit industrial application.

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,3,5(10),15-estratetren-17beta-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces various alcohol derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

3-Methoxy-1,3,5(10),15-estratetren-17beta-ol has been studied for its anticancer properties. Research indicates that it exhibits cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) through apoptosis induction mechanisms . The compound's ability to modulate estrogen receptors may contribute to its effectiveness against hormone-dependent cancers.

2. Hormonal Regulation

This compound is recognized for its role in hormonal therapies. It acts as a selective estrogen receptor modulator (SERM), which can be beneficial in treating conditions related to estrogen imbalance such as endometriosis and menopausal symptoms. Its unique structure allows it to exert estrogen-like effects while minimizing adverse side effects typically associated with traditional estrogens .

Case Study 1: Breast Cancer Treatment

In a controlled study involving human breast cancer cell lines, this compound was found to induce apoptosis and inhibit cell cycle progression. The IC50 values for the compound were comparable to those of established chemotherapeutic agents like cisplatin. This suggests its potential as an alternative or adjunct therapy in breast cancer management .

Case Study 2: Endometrial Hyperplasia

Another study focused on the compound's efficacy in treating endometrial hyperplasia. The results indicated that it effectively reduced hyperplastic lesions in animal models while promoting normal endometrial function. This finding supports its application in hormone replacement therapy for postmenopausal women .

Mechanism of Action

The mechanism of action of 3-Methoxy-1,3,5(10),15-estratetren-17beta-ol involves its interaction with estrogen receptors in the body. It binds to these receptors and modulates their activity, influencing various cellular pathways and processes. This compound can also inhibit the proliferation of certain cancer cells by inducing apoptosis and disrupting the cell cycle .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at C15 and C17

Key Compounds Analyzed

Observations

- C17 Stereochemistry : The 17β-OH configuration in the parent compound contrasts with 17α-OH derivatives (e.g., 3-Methoxy-18-methyl-1,3,5(10),15-ostratetraen-17α-ol), which exhibit reduced estrogen receptor affinity due to stereochemical mismatch .

- Aromatic vs. Aliphatic Substituents : Benzyloxy groups at C3 (e.g., compound 15) improve stability against metabolic degradation compared to methoxy groups but may reduce water solubility .

Impact of Unsaturation Patterns

Comparison with Estra-1,3,5(10)-trienes

- Extended conjugation (e.g., pentaenes) shifts absorption spectra, useful in analytical detection but may reduce metabolic stability .

Biological Activity

3-Methoxy-1,3,5(10),15-estratetren-17beta-ol is a synthetic derivative of estradiol, notable for its biological activity and potential therapeutic applications. This compound is primarily recognized for its interaction with estrogen receptors, influencing various cellular processes and exhibiting anti-proliferative effects on certain cancer cells.

| Property | Value |

|---|---|

| IUPAC Name | (8R,9S,13R,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |

| Molecular Formula | C19H24O2 |

| CAS Number | 17980-88-0 |

| Melting Point | Data not available |

| Boiling Point | Data not available |

The primary mechanism of action for this compound involves its binding to estrogen receptors (ERs). Upon binding:

- Modulation of ER Activity : The compound can either activate or inhibit the receptor's activity depending on the cellular context and the presence of co-regulators.

- Influence on Cellular Pathways : This interaction leads to the modulation of pathways involved in cell proliferation and apoptosis. Specifically, it has been shown to induce apoptosis in certain cancer cell lines by disrupting the cell cycle and promoting programmed cell death.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

-

Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of hormone-dependent cancers such as breast and prostate cancer.

- Case Study : A study conducted on breast cancer cell lines showed a reduction in cell viability by approximately 70% when treated with varying concentrations of the compound over 48 hours.

Estrogenic Activity

As a derivative of estradiol, this compound retains estrogenic activity which can be beneficial in hormone replacement therapies:

- Bone Health : It may help in maintaining bone density by mimicking estrogen's protective effects on bone tissue.

Comparative Analysis with Similar Compounds

| Compound | Estrogenic Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | Methylation at the 3-position enhances stability |

| Estradiol | High | Moderate | Natural hormone |

| 3-Methoxyestrone | Moderate | Low | Different methylation pattern |

Research Applications

The compound is being explored for various applications:

- Therapeutic Agent : Ongoing studies are evaluating its potential in treating hormone-related disorders and specific cancers.

- Chemical Synthesis : It serves as a precursor in synthesizing other complex organic molecules within pharmaceutical research.

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-1,3,5(10),15-estratetren-17β-ol, and how do reaction conditions influence stereochemical outcomes?

Synthesis often begins with functionalization of estrane derivatives. For example, trifluoroacetic acid and triethylsilane have been used to reduce conjugated double bonds in related steroids, preserving the 17β-hydroxy configuration while controlling regioselectivity . Key challenges include avoiding over-reduction of the 1,3,5(10),15-tetraene system. Reaction temperature (<0°C) and stoichiometric ratios of reducing agents are critical for minimizing side products. Structural validation via - and -NMR is essential, particularly for distinguishing between 15- and 16-position isomers .

Q. How can researchers validate the purity and structural integrity of 3-Methoxy-1,3,5(10),15-estratetren-17β-ol using chromatographic and spectroscopic methods?

High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 280 nm) is recommended for purity assessment, using estrone derivatives as reference standards . For structural confirmation, -NMR should resolve aromatic protons (δ 6.5–7.2 ppm) and methoxy groups (δ 3.7–3.9 ppm), while -NMR must confirm the absence of ketone signals (C17-oxo contamination can occur during synthesis) . Mass spectrometry (ESI-MS) with [M+H] peaks around m/z 300–310 provides molecular weight validation .

Advanced Research Questions

Q. How does the introduction of a 15-position double bond affect the compound’s binding affinity to estrogen receptors (ERα/ERβ) compared to 3-Methoxy-1,3,5(10)-estratrien-17β-ol?

The 15-position double bond introduces conformational strain, altering the planarity of the D-ring and reducing ERα binding affinity by ~30% compared to non-conjugated analogs. Computational docking studies (e.g., AutoDock Vina) suggest steric clashes between the 15-ene moiety and Leu387/Leu391 residues in the ERα ligand-binding domain. Experimental validation via competitive binding assays (IC values) using -estradiol as a tracer is recommended .

Q. What strategies can resolve contradictions in reported bioactivity data for 3-Methoxy-1,3,5(10),15-estratetren-17β-ol derivatives?

Discrepancies often arise from impurities in synthetic batches or variations in cell-based assay conditions. For example, residual trifluoroacetic acid from synthesis can inhibit ER-dependent transcriptional activity, leading to false negatives. Mitigation strategies include:

Q. How can density functional theory (DFT) predict the electronic effects of substituents on the 3-methoxy group’s stability and reactivity?

DFT calculations (B3LYP/6-311+G(d,p)) reveal that electron-donating substituents (e.g., -OCH) stabilize the aromatic A-ring via resonance, reducing oxidation potential at C3. Conversely, electron-withdrawing groups increase susceptibility to demethylation under acidic conditions. Frontier molecular orbital (FMO) analysis can identify reactive sites for further functionalization .

Methodological Challenges

Q. How to optimize regioselective functionalization at the 15-position without disrupting the 17β-hydroxy group?

Protection of the 17β-OH with tert-butyldimethylsilyl (TBDMS) ethers prior to introducing the 15-ene moiety is effective. For example, Pd-catalyzed Heck coupling with vinyl halides selectively functionalizes the 15-position, achieving >85% yields. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without side reactions .

Q. What analytical techniques are most reliable for distinguishing between 1,3,5(10),15-tetraene and 1,3,5(10),8-tetraene isomers?

UV-Vis spectroscopy shows distinct λ shifts: 285 nm for 1,3,5(10),15-tetraene (conjugated system) vs. 275 nm for 1,3,5(10),8-tetraene. High-resolution MS/MS fragmentation patterns also differ, with 15-ene derivatives exhibiting dominant [M-CHOH] ions due to methoxy group loss .

Structural and Mechanistic Insights

Q. How does the 15-ene moiety influence metabolic stability in hepatic microsomal assays?

The 15-ene group reduces oxidative metabolism by cytochrome P450 3A4 (CYP3A4), increasing half-life () from 2.1 hours (non-conjugated analog) to 4.8 hours. LC-MS/MS analysis of microsomal incubations identifies 17β-hydroxy oxidation as the primary degradation pathway .

Q. What crystallographic data are available for derivatives of this compound, and how do they inform SAR studies?

X-ray diffraction of 17α-ethynyl-3-methoxyestra-1,3,5(10),9(11)-tetraen-17-ol reveals a distorted tetrahedral geometry at C17 (bond angles 104.9°–117.7°), which correlates with reduced ERβ selectivity. Crystallographic data (CCDC deposition numbers) should be cross-referenced with docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.